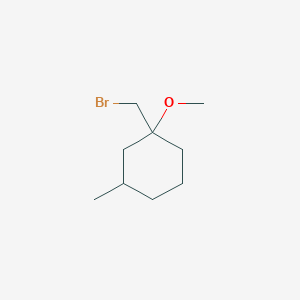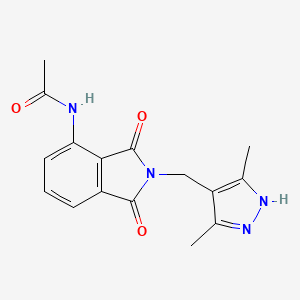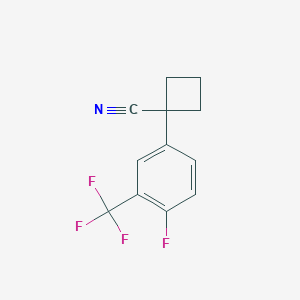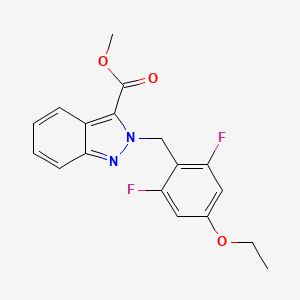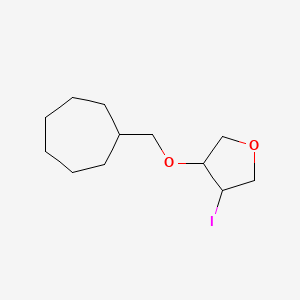
1-Chloro-3,4-dibromo-2,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,4-dibromo-2,5-difluorobenzene is an aromatic compound characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3,4-dibromo-2,5-difluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the following steps:
Fluorination: Starting with a benzene derivative, selective fluorination is carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions.
Bromination: The fluorinated intermediate is then subjected to bromination using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms.
Chlorination: Finally, chlorination is performed using chlorine gas (Cl2) or thionyl chloride (SOCl2) to introduce the chlorine atom at the specified position.
Industrial Production Methods
Industrial production of this compound typically involves similar halogenation steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3,4-dibromo-2,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine, bromine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4), respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like KMnO4 in acidic or basic medium; reducing agents like LiAlH4 in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine might yield an amino-substituted benzene derivative, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
1-Chloro-3,4-dibromo-2,5-difluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Employed in the design and fabrication of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug discovery.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions, given its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 1-chloro-3,4-dibromo-2,5-difluorobenzene exerts its effects depends on the specific application:
In Organic Reactions: The halogen atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.
In Biological Systems: The compound may interact with enzymes or receptors, potentially inhibiting or modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,4-dibromo-3,5-difluorobenzene
- 1-Chloro-3,5-dibromo-2,4-difluorobenzene
- 1-Chloro-2,5-dibromo-3,4-difluorobenzene
Uniqueness
1-Chloro-3,4-dibromo-2,5-difluorobenzene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of multiple halogen atoms in distinct positions on the benzene ring provides a unique electronic environment, making it a valuable compound for various chemical transformations and applications.
This detailed overview of this compound highlights its significance in both academic research and industrial applications
Properties
Molecular Formula |
C6HBr2ClF2 |
|---|---|
Molecular Weight |
306.33 g/mol |
IUPAC Name |
3,4-dibromo-1-chloro-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-4-3(10)1-2(9)6(11)5(4)8/h1H |
InChI Key |
BMGADNCJESAMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


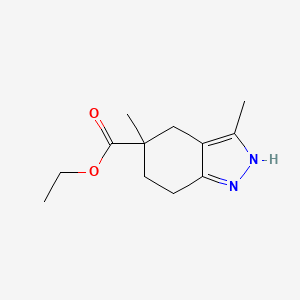
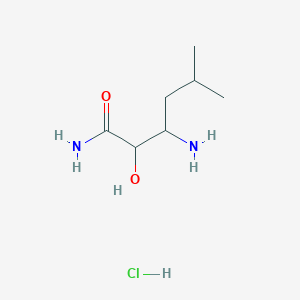
![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)
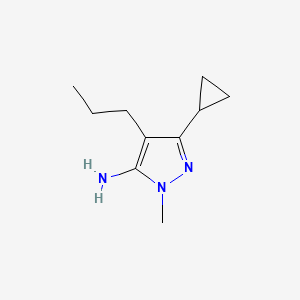
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)

